(S)-Ethyl chroman-2-carboxylate

Enzymatic kinetic resolution Chiral separation Biocatalysis

(S)-Ethyl chroman-2-carboxylate (CAS 149654-53-5) is a chiral ester derivative belonging to the chroman (benzodihydropyran) class of heterocyclic compounds. With molecular formula C₁₂H₁₄O₃ and a molecular weight of 206.24 g/mol, it features a single stereogenic center at the 2-position of the chroman ring bearing an ethyl carboxylate substituent.

Molecular Formula C12H14O3
Molecular Weight 206.24 g/mol
Cat. No. B11898453
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-Ethyl chroman-2-carboxylate
Molecular FormulaC12H14O3
Molecular Weight206.24 g/mol
Structural Identifiers
SMILESCCOC(=O)C1CCC2=CC=CC=C2O1
InChIInChI=1S/C12H14O3/c1-2-14-12(13)11-8-7-9-5-3-4-6-10(9)15-11/h3-6,11H,2,7-8H2,1H3/t11-/m0/s1
InChIKeyPSOZUQKKUGXCEN-NSHDSACASA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(S)-Ethyl Chroman-2-carboxylate: Chiral Chroman-2-carboxylate Building Block for Enantiopure Pharmaceutical Synthesis


(S)-Ethyl chroman-2-carboxylate (CAS 149654-53-5) is a chiral ester derivative belonging to the chroman (benzodihydropyran) class of heterocyclic compounds . With molecular formula C₁₂H₁₄O₃ and a molecular weight of 206.24 g/mol, it features a single stereogenic center at the 2-position of the chroman ring bearing an ethyl carboxylate substituent . This compound serves as a key enantiopure intermediate in the synthesis of several pharmacologically active agents, including the 5-HT₁A receptor agonist Repinotan, the aldose reductase inhibitor Fidarestat, and intermediates for the β₁-selective blocker Nebivolol [1]. The (S)-configuration at C2 is critical for downstream stereochemical fidelity in drug synthesis.

Chiral workflow
Enantiopure (S)-building block for chroman-based APIs
CAS 149654-53-5
Target synthesis
Repinotan, Fidarestat, Nebivolol intermediate programs
Stereospecific C2 required
Supplier spec
Pre-resolved (S)-enantiomer; NLT 98% purity
Bypasses in-house resolution

Why Racemic or (R)-Ethyl Chroman-2-carboxylate Cannot Substitute for the (S)-Enantiomer in Stereospecific Synthetic Routes


Chromane-containing pharmaceuticals frequently exhibit pronounced enantiospecific pharmacology: the desired therapeutic activity often resides in a single enantiomer while the opposite enantiomer may be inert or even deleterious [1]. For example, d-nebivolol [(S,R,R,R)-nebivolol] derived from chroman-2-carboxylate intermediates displays beta-receptor affinity more than 1,000-fold higher than l-nebivolol [2]. Similarly, the absolute configuration at the chroman C2 position significantly influences 5-HT₁A receptor binding affinities of chroman-based drug candidates [3]. Substituting the (S)-enantiomer with the racemate or (R)-enantiomer in any synthetic sequence targeting enantiopure APIs would propagate incorrect stereochemistry through all downstream intermediates, compromising pharmacological activity and potentially introducing undesired off-target effects. Furthermore, industrial-scale enzymatic resolution processes exploit the differential hydrolysis rates of the two enantiomers, making the pre-resolved (S)-ester a more efficient starting material than the racemate for S-configured targets [4].

Racemate (CAS 24698-77-9) is not a direct substitute
Racemic mixture defaults to ~50:50 S:R ratio and may not transfer to stereospecific API syntheses without additional resolution steps.
(R)-enantiomer (CAS 137590-28-4) may shift synthetic outcome
Class-level evidence suggests C2 stereochemistry can alter receptor affinity context >1,000-fold; leads to different therapeutic target classes.
6-Substituted chroman analogs may differ in lipid-modulating profile
Cross-study comparison shows substitution-specific lipid endpoints; unsubstituted (S)-enantiomer activity cannot be inferred from 6-substituted analog data.

Quantitative Differentiation Evidence: (S)-Ethyl Chroman-2-carboxylate vs. (R)-Enantiomer, Racemate, and In-Class Analogs


Enantioselective Enzymatic Hydrolysis: Serratia marcescens Esterase Discriminates (S)- from (R)-Ethyl Chroman-2-carboxylate

The (S)-ethyl chroman-2-carboxylate enantiomer is preferentially hydrolyzed by a microbial esterase derived from Serratia marcescens at a faster rate than the (R)-enantiomer, enabling kinetic resolution of the racemic mixture [1]. This differential hydrolysis rate is the basis for commercial-scale production of enantiomerically pure (S)-chroman-2-carboxylic acid and subsequent re-esterification to optically pure (S)-ethyl chroman-2-carboxylate [2]. The enantiomeric excess (ee) of the remaining ester in the organic phase increases as a function of the extent of hydrolysis and the enantioselectivity value E [3]. In contrast, the (R)-enantiomer remains largely unhydrolyzed under identical conditions, enabling its separate recovery [1]. For the closely related 6-fluoro-substituted analog, dual-esterase sequential resolution achieves (S)-enantiomer ee values >99% and (R)-enantiomer ee of 95–96% from the racemic methyl ester [4].

Enzymatic hydrolysis
Reported
(S)-ester hydrolyzed faster by Serratia marcescens esterase
6-F analog: (S)-ee >99% vs (R)-ee 95–96% (dual-esterase)
Supports procurement of pre-resolved (S)-enantiomer
Exact E value not disclosed in patent
Enzymatic kinetic resolution Chiral separation Biocatalysis

CAS Registry Identity: Definitive Structural Differentiation Between (S)-, (R)-, and Racemic Ethyl Chroman-2-carboxylate

The (S)-enantiomer is unambiguously identified by CAS number 149654-53-5, with the isomeric SMILES notation CCOC(=O)[C@@H]1CCC2=CC=CC=C2O1 specifying the (S)-configuration at the C2 chiral center . This distinguishes it from the (R)-enantiomer (CAS 137590-28-4; isomeric SMILES: CCOC(=O)[C@H]1CCC2=CC=CC=C2O1) and the racemic mixture (CAS 24698-77-9; no stereochemical designation) . The three forms share identical molecular formula (C₁₂H₁₄O₃), molecular weight (206.24 g/mol), and achiral physicochemical properties (boiling point ~300°C; density ~1.137 g/cm³), meaning they cannot be distinguished by achiral analytical methods alone . Chiral HPLC or polarimetric analysis is required to verify enantiomeric identity.

CAS identity
Specification review
(S): CAS 149654-53-5
(R): 137590-28-4; Racemate: 24698-77-9
Distinct CAS numbers confirm enantiomeric identity
Chiral method required; achiral properties identical
Chemical identity Quality control Regulatory compliance

Chroman-2-carboxylate Stereochemistry Drives Drug-Receptor Binding: Class-Level Evidence from Nebivolol and 5-HT₁A Agonists

Although no published study has directly compared the in vitro pharmacology of isolated (S)-ethyl chroman-2-carboxylate against its (R)-enantiomer, class-level evidence from chroman-2-carboxylate-derived pharmaceuticals demonstrates that C2 stereochemistry profoundly affects target binding. d-Nebivolol [(S,R,R,R)-nebivolol], synthesized from chiral chroman-2-carboxylate building blocks, exhibits beta-1 adrenergic receptor affinity more than 1,000-fold greater than l-nebivolol [1]. In transfected CHO-Hu beta1 cells, l-nebivolol (RSSS configuration) was 1,460 times less potent than d-nebivolol [2]. Similarly, research on chroman-based 5-HT₁A receptor agonists has established that the absolute configuration at C2 significantly influences receptor binding affinities, with individual enantiomers of methoxy-chroman derivatives displaying distinct behavioral and receptor binding profiles [3][4]. These findings underscore that stereochemical identity at the chroman C2 position—precisely what distinguishes (S)-ethyl chroman-2-carboxylate from its (R)-enantiomer and racemate—is a critical determinant of downstream biological activity.

Receptor affinity
Class-level
d-Nebivolol >1,000-fold higher β1 affinity than l-Nebivolol
1,460-fold potency difference in CHO-Hu beta1 cells
Supports stereochemical-control context for C2 position
Class-level evidence from chroman-derived drugs
Enantiospecific pharmacology Receptor binding Drug stereochemistry

Commercial Purity Benchmarks: (S)-Ethyl Chroman-2-carboxylate Available at ≥98% Enantiopure Form

Commercially sourced (S)-ethyl chroman-2-carboxylate (CAS 149654-53-5) is available from specialty chemical suppliers at a minimum purity specification of 98% (NLT 98%), with the product manufactured under ISO-certified quality systems suitable for global pharmaceutical R&D and quality control applications . By comparison, the racemic ethyl chroman-2-carboxylate (CAS 24698-77-9) is routinely offered at 95–97% chemical purity from multiple vendors, without any specification of enantiomeric composition [1]. The (R)-enantiomer (CAS 137590-28-4) has been reported at 99.90% purity from certain suppliers, though with more limited commercial availability . Critically, the racemate's purity specification refers only to chemical purity (absence of non-chroman impurities) and provides no information about the enantiomeric ratio, which defaults to approximately 50:50 unless otherwise specified.

Commercial purity
Lot attribute
(S)-enantiomer: NLT 98%
Racemate: 95–97% purity; (R)-enantiomer: 99.90% reported
Enantiopure specification may support direct use without resolution
Racemate requires chiral resolution steps
Supplier qualification Enantiomeric purity Procurement specification

Chroman-2-carboxylate Enantiomers as Divergent Intermediates for Distinct Drug Classes

Chiral chroman-2-carboxylate esters serve as essential building blocks for structurally distinct FDA-approved and clinical-stage pharmaceuticals [1]. The (S)-configured chroman-2-carboxylate is specifically required for synthesizing Repinotan (BAY x 3702), a potent 5-HT₁A receptor agonist developed by Bayer for ischemic stroke and traumatic brain injury [2], and Fidarestat, an aldose reductase inhibitor targeting diabetic complications [3]. Conversely, (2R)-chroman-2-carboxylate esters are required for synthesizing 2R-benzylchroman-6-carbaldehyde, a key intermediate for certain hypoglycemic agents developed by Pfizer [4]. This divergent synthetic utility means that the (S)- and (R)-enantiomers are not interchangeable starting materials—each leads to entirely different therapeutic compound classes. Using the wrong enantiomer would direct the synthesis toward the incorrect pharmacological target, representing a complete loss of synthetic efficiency.

Divergent intermediates
Class-level
(S)-ester → 5-HT1A agonists, aldose reductase inhibitors
(R)-ester → hypoglycemic agent intermediates (Pfizer)
Stereochemistry determines accessible drug target class
Non-overlapping synthetic utility; incorrect selection is unrecoverable
Pharmaceutical intermediate Asymmetric synthesis API manufacturing

Hypolipidemic Structure-Activity Comparison: 6-Substituted Chroman-2-carboxylate Analogs Show Divergent Lipid-Modulating Profiles

While (S)-ethyl chroman-2-carboxylate itself lacks a 6-substituent, comparative pharmacological data from closely related 6-substituted ethyl chroman-2-carboxylate analogs demonstrate that even subtle structural modifications at the chroman core produce quantitatively distinct in vivo pharmacological profiles [1]. In fasted normolipidemic rats, ethyl 6-chlorochroman-2-carboxylate reduced serum and α-lipoprotein cholesterol concentrations, while ethyl 6-phenylchroman-2-carboxylate had no effect on serum cholesterol but caused a slight elevation of α-lipoprotein cholesterol [2]. In Triton WR-1339 hyperlipidemic rats, ethyl 6-chlorochroman-2-carboxylate was an effective antitriglyceridemic and anticholesterolemic agent comparable to clofibrate [3]. The major differential effect was observed for ethyl 6-cyclohexylchroman-2-carboxylate, which did not lower cholesterol levels but selectively returned triglyceride levels to normal [4]. These data establish that the chroman-2-carboxylate scaffold is not a pharmacologically uniform class: each substitution pattern—and by extension, each specific compound—requires independent evaluation.

Hypolipidemic SAR
Cross-study comparable
6-substituted analogs show divergent lipid-modulating profiles in rat models
6-Cl: dual cholesterol+TG lowering; 6-Ph: no cholesterol effect
Unsubstituted (S)-enantiomer represents a distinct chemical entity
Biological profile cannot be inferred from 6-substituted analogs
Hypolipidemic activity Structure-activity relationship 6-Substituted chromans

Optimal Procurement and Application Scenarios for (S)-Ethyl Chroman-2-carboxylate Based on Quantitative Differentiation Evidence


Enantioselective Synthesis of 5-HT₁A Receptor Agonists (e.g., Repinotan and Structural Analogs)

(S)-Ethyl chroman-2-carboxylate is the required chiral starting material for synthesizing Repinotan (BAY x 3702) and related aminomethylchroman 5-HT₁A agonists, where the (S)-configuration at C2 is essential for high-affinity receptor binding [1][2]. The class-level evidence from nebivolol enantiomers—showing >1,000-fold difference in receptor affinity—indicates that stereochemical fidelity at this center is non-negotiable for achieving target potency. Procurement of the pre-resolved (S)-enantiomer (CAS 149654-53-5, ≥98% purity) eliminates the need for chiral resolution steps and ensures that all downstream intermediates retain the correct absolute configuration.

Synthesis of Aldose Reductase Inhibitors (e.g., Fidarestat) for Diabetic Complication Programs

The (S)-configured chroman-2-carboxylate scaffold is the direct precursor to (2S)-6-fluoro-4-oxo-3,4-dihydro-2H-chromene-2-carboxylic acid, the key intermediate for Fidarestat—an aldose reductase inhibitor in development for diabetic neuropathy and retinopathy [3]. The enantiospecific synthetic route from l-malic acid via intramolecular Mitsunobu etherification preserves the (S)-configuration throughout the synthesis [1]. Using the racemate would reduce yield by 50% (the (R)-enantiomer does not lead to active Fidarestat) and introduce costly separation requirements. The commercial availability of (S)-ethyl chroman-2-carboxylate at ≥98% purity supports efficient scale-up of this synthetic route.

Enzymatic Process Development and Biocatalytic Resolution Studies

For laboratories developing or optimizing enzymatic kinetic resolution processes, (S)-ethyl chroman-2-carboxylate serves as both an authentic analytical standard for chiral HPLC method development and a starting material for producing (S)-chroman-2-carboxylic acid via controlled hydrolysis [4]. The established enantioselectivity of Serratia marcescens esterase—preferentially hydrolyzing the (S)-ester faster than the (R)-ester—makes the pure (S)-enantiomer a valuable positive control for calibrating ee determination methods and validating new biocatalytic resolution protocols for chroman-2-carboxylate substrates [5].

Chiral Building Block for Nebivolol Intermediate Synthesis

(S)-Ethyl chroman-2-carboxylate can be converted to the corresponding (S)-chroman-2-carboxylic acid and subsequently elaborated into intermediates en route to Nebivolol, a third-generation β₁-selective adrenergic blocker [1]. The profound enantiospecific pharmacology of Nebivolol—where d-nebivolol exhibits >1,000-fold higher β-receptor affinity than l-nebivolol—originates from the stereochemistry established at the chroman-2-carboxylate stage [6]. Researchers developing novel Nebivolol synthetic routes or generic API manufacturing processes benefit from sourcing the correct enantiomer directly rather than performing chiral resolution in-house, reducing both process complexity and regulatory burden associated with demonstrating enantiomeric purity of intermediates.

Application
Selection Property
Validation Focus
5-HT1A agonist synthesis
Enantiopure (S)-C2 stereochemistry
Stereochemical fidelity and receptor binding assay context
Aldose reductase inhibitor synthesis
Pre-resolved (S)-enantiomer (≥98%)
Enantiospecific route yield and intermediate identity review
Biocatalytic resolution studies
Authentic (S)-ester analytical standard
Chiral HPLC method development and ee calibration
Nebivolol intermediate synthesis
C2 stereochemistry matches d-nebivolol configuration
Intermediate enantiomeric purity and process scalability review
Selection property and validation focus are application-level guides. Verify specifications against program requirements.

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